

# Application Note: High-Throughput Screening for Modulators of Human PAR3 Signaling

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Compound of Interest		
Compound Name:	PAR3 (1-6) (human)	
Cat. No.:	B8088825	Get Quote

#### **Abstract**

Protease-Activated Receptor 3 (PAR3 or F2RL2) is the least characterized member of the PAR family of G protein-coupled receptors (GPCRs). While traditionally considered a non-signaling co-receptor that facilitates the activation of other PARs like PAR1 and PAR4 by thrombin, recent evidence suggests it may also possess autonomous signaling capabilities.[1][2][3][4] This dual functionality makes PAR3 an intriguing, albeit challenging, target for therapeutic intervention in thrombosis, inflammation, and cancer.[5] This application note describes a high-throughput screening (HTS) workflow to identify novel modulators of human PAR3, focusing on its co-receptor function with PAR1. The protocol details a cell-based calcium mobilization assay amenable to HTS formats.

#### Introduction

Protease-Activated Receptors are unique GPCRs activated by proteolytic cleavage of their N-terminus, which unmasks a "tethered ligand" that binds intramolecularly to activate the receptor. Synthetic peptides corresponding to the first few amino acids of this tethered ligand can act as receptor agonists. For human PAR3, the tethered ligand sequence begins with TFRGAP... Peptides derived from this sequence, such as TFRGAP-NH2, can paradoxically activate PAR1 and PAR2, highlighting the complex interplay between PAR family members.

Human PAR3 is known to form heterodimers with PAR1. This dimerization alters the signaling outcome of PAR1 activation, preferentially directing it towards  $G\alpha_{13}$  coupling over  $G\alpha_{13}$ . This functional interaction presents a key opportunity for drug discovery: instead of targeting the



elusive direct signaling of PAR3, one can screen for compounds that modulate the PAR1-PAR3 signaling axis.

High-throughput screening for GPCRs commonly relies on measuring changes in second messengers like intracellular calcium ( $Ca^{2+}$ ) or cyclic AMP (cAMP). Calcium mobilization assays are particularly well-suited for HTS due to the availability of robust fluorescent dyes and automated plate readers like the FLIPR system. This protocol leverages the G $\alpha$ q-mediated calcium release initiated by PAR1 activation as a readout to screen for compounds that allosterically modulate this signal via interaction with PAR3.

#### **Principle of the Assay**

This assay utilizes a cell line, such as HEK293T, co-expressing human PAR1 and human PAR3. Since PAR1 activation by thrombin or a PAR1-activating peptide (PAR1-AP) leads to a robust Gαq-mediated release of intracellular calcium, this signal can be readily detected. Compounds that bind to PAR3 and modulate its interaction with PAR1 are expected to alter the kinetics or amplitude of the PAR1-mediated calcium signal. The screen is designed to identify both inhibitors (antagonists) and enhancers (positive allosteric modulators) of the PAR1-PAR3 signaling complex.

A promiscuous G $\alpha$  protein, such as G $\alpha_{16}$ , can be co-transfected to amplify the calcium signal and ensure a robust assay window, regardless of the native G protein coupling preference. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the change in fluorescence upon agonist stimulation is measured over time.

## Protocol: HTS Calcium Mobilization Assay for PAR3 Modulators

This protocol is designed for a 384-well microplate format, suitable for automated HTS.

## I. Materials and Reagents

- Cells: HEK293T cells co-transfected with human PAR1 and human PAR3 expression vectors. A vector for a promiscuous G-protein (e.g., Gα<sub>16</sub>) can be included to enhance signal.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and selection antibiotics as required.

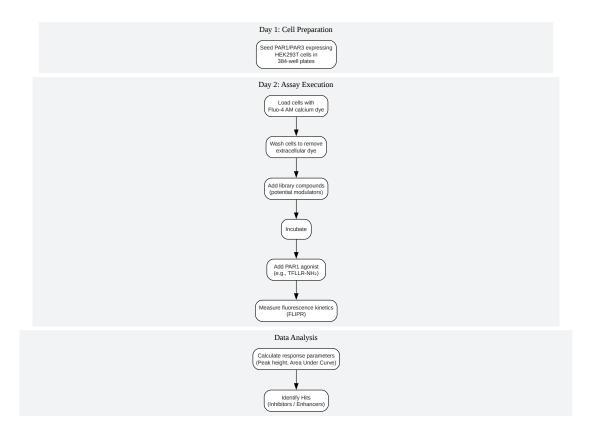


- Assay Plate: 384-well black, clear-bottom microplates.
- Compound Plates: 384-well polypropylene plates for compound dilution.
- Calcium Indicator Dye: Fluo-4 AM (or similar).
- Pluronic F-127: 20% solution in DMSO.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
  Probenecid (2.5 mM final concentration) can be added to prevent dye leakage.
- Agonist: PAR1-activating peptide (e.g., TFLLR-NH2) or Thrombin.
- Control Compounds: Known PAR1 antagonist (e.g., Vorapaxar) for assay validation.
- Instrumentation: Automated fluorometric imaging plate reader (e.g., FLIPR, FDSS).

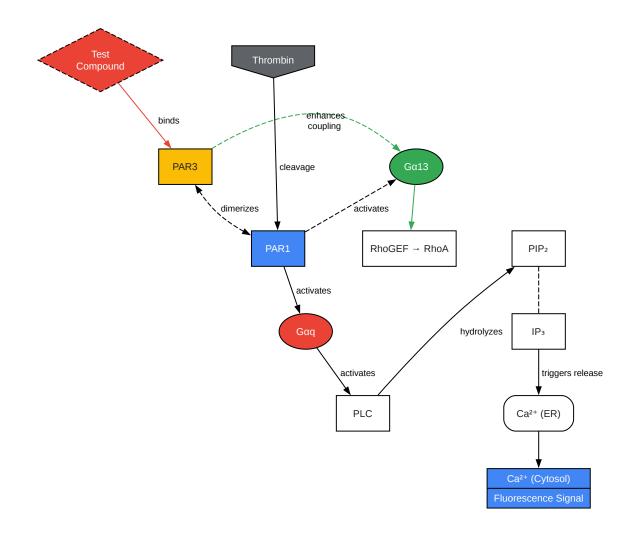
### **II. Experimental Workflow**

The overall workflow consists of cell preparation, dye loading, compound addition, agonist stimulation, and signal detection.









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